2-(4,5-Dichloropyridin-2-YL)acetic acid
Description
2-(4,5-Dichloropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyridine ring and an acetic acid moiety at the 2nd position.
Properties
CAS No. |
1196155-39-1 |
|---|---|
Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2-(4,5-dichloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-1-4(2-7(11)12)10-3-6(5)9/h1,3H,2H2,(H,11,12) |
InChI Key |
RIOKOZNWZHLMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloropyridin-2-YL)acetic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the acetic acid group. One common method includes the reaction of 4,5-dichloropyridine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 2-(4,5-Dichloropyridin-2-YL)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
2-(4,5-Dichloropyridin-2-YL)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichloropyridin-4-yl)acetic acid: Similar in structure but with chlorine atoms at different positions.
2-(2,4-Dichloropyrimidin-5-yl)acetic acid: Contains a pyrimidine ring instead of a pyridine ring.
2-(5-Chloropyridin-2-yl)acetic acid: Has only one chlorine atom on the pyridine ring .
Uniqueness
2-(4,5-Dichloropyridin-2-YL)acetic acid is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .
Biological Activity
2-(4,5-Dichloropyridin-2-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C8H7Cl2N O2 and a molecular weight of approximately 208.05 g/mol, this compound is characterized by a pyridine ring substituted with two chlorine atoms and an acetic acid functional group. This article explores its biological activity, focusing on its anti-inflammatory properties and enzyme inhibition potential.
Biological Activity Overview
Research indicates that 2-(4,5-Dichloropyridin-2-YL)acetic acid exhibits significant biological activities, particularly as an anti-inflammatory agent. Its mechanism is primarily linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Key Findings:
- Enzyme Inhibition : Preliminary studies suggest that the compound effectively inhibits COX enzymes, indicating its potential for treating inflammatory diseases.
- Binding Affinity : Interaction studies have focused on its binding affinity to various enzymes and receptors, revealing a significant interaction with COX-1 and COX-2 enzymes.
- Therapeutic Applications : The compound's ability to inhibit cyclooxygenase suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Structure-Activity Relationship (SAR)
The biological activity of 2-(4,5-Dichloropyridin-2-YL)acetic acid is influenced by its structural characteristics. The presence of chlorine atoms at the 4 and 5 positions on the pyridine ring enhances its reactivity and interaction with biological targets.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-2,6-dichloropyridine | Amino group substitution at position 4 | Exhibits different reactivity due to amino functionality |
| N-(4,5-Dichloropyridin-2-yl)pivalamide | Pivalamide substituent instead of acetic acid | Different biological activity profile |
| 2-(5-Chloropyridin-2-YL)acetic acid | Contains only one chlorine atom | Less potent in enzyme inhibition compared to dichloro derivative |
The unique substitution pattern significantly influences both chemical reactivity and biological activity compared to similar compounds.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 2-(4,5-Dichloropyridin-2-YL)acetic acid.
Study 1: Anti-inflammatory Properties
A study evaluating various dichloropyridine derivatives found that those with similar structural motifs exhibited varying degrees of COX inhibition. The results indicated that compounds with electron-withdrawing groups like chlorine demonstrated enhanced inhibitory effects on COX enzymes compared to their non-chlorinated counterparts .
Study 2: Enzyme Inhibition Assays
In enzyme inhibition assays, 2-(4,5-Dichloropyridin-2-YL)acetic acid showed IC50 values comparable to established anti-inflammatory drugs. This suggests that the compound could serve as a lead candidate for further development in anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
